N,N,2-trimethyl-3-oxobutane-2-sulfonamide N,N,2-trimethyl-3-oxobutane-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1892464-75-3
VCID: VC4138763
InChI: InChI=1S/C7H15NO3S/c1-6(9)7(2,3)12(10,11)8(4)5/h1-5H3
SMILES: CC(=O)C(C)(C)S(=O)(=O)N(C)C
Molecular Formula: C7H15NO3S
Molecular Weight: 193.26

N,N,2-trimethyl-3-oxobutane-2-sulfonamide

CAS No.: 1892464-75-3

Cat. No.: VC4138763

Molecular Formula: C7H15NO3S

Molecular Weight: 193.26

* For research use only. Not for human or veterinary use.

N,N,2-trimethyl-3-oxobutane-2-sulfonamide - 1892464-75-3

Specification

CAS No. 1892464-75-3
Molecular Formula C7H15NO3S
Molecular Weight 193.26
IUPAC Name N,N,2-trimethyl-3-oxobutane-2-sulfonamide
Standard InChI InChI=1S/C7H15NO3S/c1-6(9)7(2,3)12(10,11)8(4)5/h1-5H3
Standard InChI Key LRJWGSFZZVOUCL-UHFFFAOYSA-N
SMILES CC(=O)C(C)(C)S(=O)(=O)N(C)C

Introduction

Chemical Identity and Structural Properties

N,N,2-trimethyl-3-oxobutane-2-sulfonamide (CAS: 1892464-75-3, 2094341-17-8, 2094746-39-9) is a branched sulfonamide with the molecular formula C₇H₁₅NO₃S and a molecular weight of 193.27 g/mol . Its IUPAC name reflects the presence of methyl groups at the N,N and C2 positions, a ketone moiety at C3, and a sulfonamide functional group.

Structural Elucidation

The compound’s canonical SMILES notation (CC(C)(C(=O)CS(=O)(=O)N(C)C) reveals a central sulfonamide group (-SO₂N-) linked to a dimethyl-substituted carbonyl-bearing carbon chain. Key structural features include:

  • A quaternary carbon at position 2, bonded to two methyl groups.

  • A ketone group at position 3, contributing to its reactivity.

  • A sulfonamide group with N-methyl substituents, enhancing its solubility in polar solvents.

PropertyValueSource
LogP (Partition Coefficient)0.18
Rotatable Bonds2
Heavy Atom Count12
Polar Surface Area54 Ų
Hydrogen Bond Acceptors3

Synthesis and Production Methods

Industrial Manufacturing

Industrial production likely employs continuous flow reactors to optimize reaction kinetics and scalability. Key considerations include:

  • Purification: Chromatography or recrystallization to achieve ≥95% purity .

  • Cost Efficiency: Bulk pricing for 1 kg scales exceeds $3,000, reflecting the complexity of methyl group introductions .

Industrial and Research Applications

Organic Synthesis Intermediate

N,N,2-trimethyl-3-oxobutane-2-sulfonamide serves as a multifunctional building block in:

  • Peptidomimetics: Incorporating sulfonamide motifs to enhance protease resistance.

  • Metal-Organic Frameworks (MOFs): Sulfonyl groups coordinate transition metals for catalytic applications.

Pharmaceutical Development

Patent literature highlights sulfonamide derivatives in kinase inhibition and anticancer agents . Specific applications under investigation include:

  • MAP Kinase Inhibitors: Targeting oncology pathways.

  • Antiviral Agents: Disrupting viral envelope protein folding.

SupplierPurityQuantityPrice (USD)
Enamine US95%100 mg241
A2B Chem95%1 g1,482
SIA Enamine95%5 g2,028

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